molecular formula C7H7N5O2 B596828 7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211486-58-6

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B596828
M. Wt: 193.166
InChI Key: VQVVMPKPOVCDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

Two efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, include a molecular weight of 150.1380 and a formula of C6H6N4O .

Scientific Research Applications

  • Medicinal Chemistry

    • The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
    • This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
    • The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .
    • These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
  • Organic & Biomolecular Chemistry

    • Two facile and efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed .
    • The reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones were used .
    • The excellent yield and/or regioselectivity shown by the reactions decreased when ethyl 5-amino-1,2,4-triazole-3-carboxylate was used .
    • The preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
  • Antiviral Research

    • The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the development of antiviral drugs .
    • In one study, the preparation of a set of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition

    • The compound “7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one” is a potent and selective DNA-PK inhibitor .
    • DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks, and its inhibition can enhance the effectiveness of cancer treatments such as radiation therapy and chemotherapy .
  • Antimalarial Activity

    • TPs have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
    • Dihydroorotate dehydrogenase is a key enzyme in the pyrimidine biosynthetic pathway, and its inhibition can be effective against malaria .
  • HIV Research

    • Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted using TPs .
    • HIV TAR RNA is a regulatory RNA element in the HIV virus, and compounds that can bind to it may have potential as antiviral drugs .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The continued development and application of 1,2,4-triazolo[1,5-a]pyrimidines in both agriculture and medicinal chemistry highlight the significance of this nucleus .

properties

IUPAC Name

7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3-10-7-9-2-4(6(13)14)5(8)12(7)11-3/h2H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVVMPKPOVCDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.